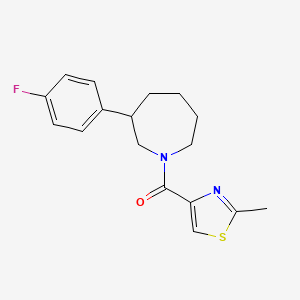

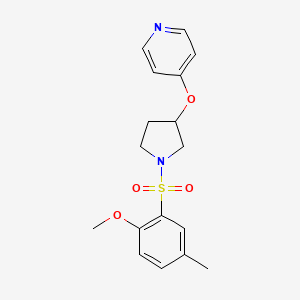

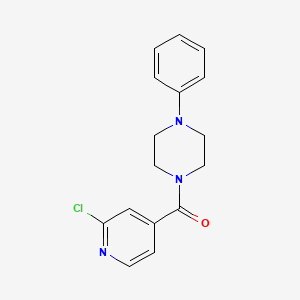

![molecular formula C22H15BrN4O3 B2646202 N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide CAS No. 364052-49-3](/img/structure/B2646202.png)

N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of indole derivatives, such as the one , has been a topic of considerable interest in recent years . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Molecular Structure Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely. For example, 5-Bromo-2-oxindole, a related compound, is a pale yellow solid with a melting point of 220-224 °C .科学的研究の応用

Antiepileptic Activity

A study on the synthesis, molecular docking, and antiepileptic activity of novel phthalimide derivatives, which bear structural similarities to N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide, revealed that certain compounds demonstrated significant antiepileptic effects. The compounds were synthesized and evaluated against induced seizures in mice, with some showing higher latency times comparable to thalidomide, a known antiepileptic drug. Molecular docking studies suggested strong interactions with the GABAA receptor, indicating a potential mechanism of action for these compounds in epilepsy treatment (Asadollahi et al., 2019).

Anticonvulsant Properties

Research into benzamides, a category that includes N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide, has demonstrated the anticonvulsant potential of these compounds. A series of benzamides containing N,N,2-trimethyl-1,2-propane diamine as the amide moiety was synthesized and found to be either equipotent with or more potent than phenytoin, a standard in anticonvulsant therapy (Mussoi et al., 1996).

Melanoma Uptake and Imaging

The radioiodinated N-(2-diethylaminoethyl)benzamide derivatives, structurally related to N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide, have been used in melanoma imaging. These compounds demonstrated high melanoma uptake and tissue selectivity, facilitated by slow urinary excretion, offering potential for improved melanoma imaging and therapy (Eisenhut et al., 2000).

Anticancer Activity

The development of N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)benzamides and quinazolin-4(3H)-ones as CFM-1 analogs highlighted their remarkable antitumor activity against various cancer cell lines. These compounds were more potent than the standard drug CFM-1, indicating their potential as novel anticancer agents (Alafeefy et al., 2015).

Antipathogenic Activity

The synthesis and antipathogenic activity of new thiourea derivatives, including 2-((4-methylphenoxy)methyl)-N-(aryl-carbamothioyl)benzamides, demonstrated significant anti-microbial properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of these compounds for the development of novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

将来の方向性

The future directions for the research and development of indole derivatives like “N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide” are promising. Given their diverse biological activities and potential therapeutic applications, there is considerable interest in the synthesis of novel indole derivatives .

特性

IUPAC Name |

2-benzamido-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15BrN4O3/c23-14-10-11-18-16(12-14)19(22(30)25-18)26-27-21(29)15-8-4-5-9-17(15)24-20(28)13-6-2-1-3-7-13/h1-12,25,30H,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFVDTRCKYWUGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N=NC3=C(NC4=C3C=C(C=C4)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[[(5-bromo-2-oxoindol-3-yl)amino]carbamoyl]phenyl]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

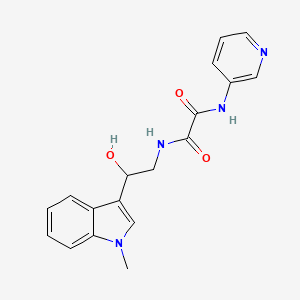

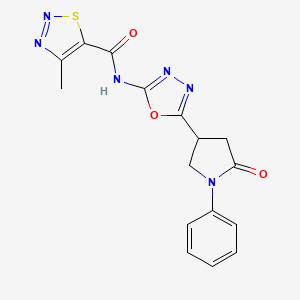

![2-((1H-indol-3-yl)thio)-1-(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2646119.png)

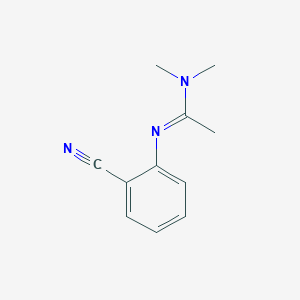

![2-Chloro-5-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2646122.png)

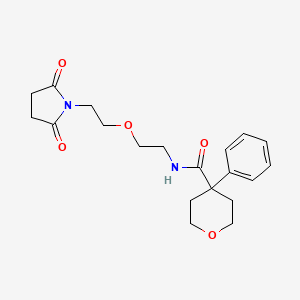

![N-[[4-(4-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2646127.png)

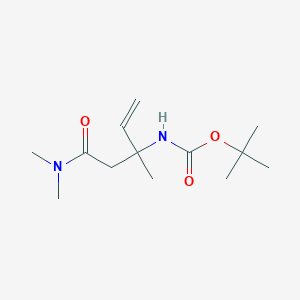

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B2646132.png)

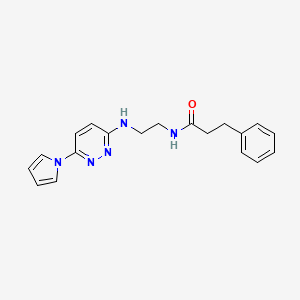

![N-phenyl-N-(propan-2-yl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2646136.png)